molecular formula C19H20N2O4 B2368694 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide CAS No. 921523-72-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide

Cat. No.: B2368694
CAS No.: 921523-72-0
M. Wt: 340.379
InChI Key: NSGLPGHBUFCNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a benzamide derivative featuring a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. The compound is substituted with a 3,3-dimethyl-4-oxo group on the oxazepine ring and a 2-methoxybenzamide moiety at the 7-position.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2)11-25-16-9-8-12(10-14(16)21-18(19)23)20-17(22)13-6-4-5-7-15(13)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGLPGHBUFCNBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3OC)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the tetrahydrobenzo[b][1,4]oxazepine core. This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids[_{{{CITATION{{{_1{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 ...

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of catalysts, specific solvents, and controlled temperatures to facilitate the desired chemical transformations. Large-scale synthesis would also necessitate stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]1,4 ...[{{{CITATION{{{_2{Docking, DFT, and structural study of N‐((1,5‐dimethyl‐3‐oxo‐2‐phenyl‐2 ...](https://link.springer.com/content/pdf/10.1007/s11224-024-02278-5.pdf).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

. Its unique structure may make it useful as a building block for the synthesis of more complex molecules, as well as a potential candidate for drug development. Research into its biological activity could reveal its utility in treating various diseases or conditions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. Further research would be needed to elucidate the exact mechanism of action and identify the molecular pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzo-Fused Heterocycles

Compound Core Structure Key Substituents Biological Activity Source
Target Compound Benzo[b][1,4]oxazepine 3,3-Dimethyl-4-oxo; 2-methoxybenzamide Hypothetical kinase inhibition N/A
GSK2982772 (RIPK1 Inhibitor) Benzo[b][1,4]oxazepine 5-Methyl-4-oxo; triazole carboxamide RIPK1 inhibition, anti-inflammatory
Compound 12 (Heterocycles, 2004) Benzo[f][1,4]oxazepine 2-Benzyl-3-oxo; pyridyl ethyl acetamide Undisclosed
Oxazin Derivative (Synthesis Study) Benzo[b][1,4]oxazin Pyrimidinyl; phenyl oxadiazole Undisclosed

Key Observations :

  • Core Heterocycle : The seven-membered benzo[b][1,4]oxazepine core in the target compound and GSK2982772 allows greater conformational flexibility compared to six-membered benzo[b][1,4]oxazin derivatives . This may enhance binding to larger enzymatic pockets, as seen in GSK2982772’s high RIPK1 affinity .
  • Substituent Effects: The 2-methoxybenzamide group in the target compound contrasts with GSK2982772’s triazole carboxamide.

Table 2: Comparison of Benzamide-Containing Compounds

Compound Benzamide Substituent Core/Additional Groups Application Source
Target Compound 2-Methoxybenzamide Benzo[b][1,4]oxazepine Potential therapeutic N/A
Etobenzanid (Pesticide) 2,3-Dichlorophenyl Ethoxymethoxy Agricultural pesticide
GSK2982772 Triazole carboxamide Benzo[b][1,4]oxazepine Pharmaceutical (RIPK1 inhibitor)

Key Observations :

  • Pharmacological vs. Agrochemical Use : The target compound’s benzamide group, paired with a benzooxazepine core, aligns with pharmaceutical agents like GSK2982772, whereas dichlorophenyl-substituted benzamides (e.g., etobenzanid) are tailored for pesticidal activity .
  • Substituent Impact : The 2-methoxy group in the target compound may balance solubility and bioavailability, contrasting with etobenzanid’s lipophilic dichlorophenyl group optimized for plant membrane penetration .

Research Findings and Hypotheses

  • Bioactivity Potential: The structural similarity to GSK2982772 suggests the target compound may inhibit kinases or inflammatory mediators. The 3,3-dimethyl-4-oxo group could stabilize the oxazepine ring’s conformation, enhancing target binding .
  • Physicochemical Properties : The 2-methoxy group likely improves solubility compared to halogenated benzamides (e.g., etobenzanid), which could translate to better pharmacokinetics in therapeutic settings .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural framework that includes a benzo-fused oxazepine ring and a methoxybenzamide group. Its molecular formula is C20H22N2O4C_{20}H_{22}N_{2}O_{4} with a molecular weight of approximately 354.4 g/mol. The structure is critical for its biological interactions and therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of various derivatives related to this compound. While specific data on this compound is limited, related compounds have shown promising results:

Compound MIC (mg/mL) MBC (mg/mL) Target Organisms
Compound A0.0040.008En. cloacae
Compound B0.0150.030S. aureus
Compound C0.0450.060E. coli

In these studies, the compounds exhibited antibacterial activity that surpassed traditional antibiotics like ampicillin and streptomycin by significant margins .

Anticancer Activity

Recent investigations into the anticancer potential of similar oxazepine derivatives have revealed their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with structural similarities have been tested against breast cancer and leukemia cell lines with notable efficacy.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Inhibition of Key Enzymes : Some derivatives have shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • Cell Cycle Arrest : Compounds similar in structure have been observed to cause cell cycle arrest at the G1/S phase in cancer cells.
  • Apoptotic Pathways : Activation of apoptotic pathways has been noted in cancer studies involving oxazepine derivatives.

Case Study 1: Antibacterial Efficacy

In a comparative study involving various oxazepine derivatives against Gram-positive and Gram-negative bacteria, it was found that certain modifications to the oxazepine structure significantly enhanced antibacterial potency. For example:

  • Tested Derivative : N-(3-methylbenzamide)
    • MIC : 0.015 mg/mL against S. aureus.
    • Mechanism : Likely through inhibition of MurB enzyme involved in peptidoglycan synthesis.

Case Study 2: Anticancer Potential

A study evaluating the anticancer effects of structurally similar compounds demonstrated that certain derivatives could reduce viability in MCF-7 breast cancer cells by over 50% at concentrations as low as 10 µM.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide, and how do they influence reactivity?

  • Answer : The compound features a tetrahydrobenzo[b][1,4]oxazepine core with a 3,3-dimethyl-4-oxo substituent and a 2-methoxybenzamide group. The oxazepine ring’s rigidity and electron-rich oxygen atom influence nucleophilic/electrophilic reactivity, while the methoxy group on the benzamide enhances solubility and modulates π-π stacking interactions. Substituent positions on the benzoxazepine core (e.g., dimethyl groups at C3) stabilize conformational isomers, affecting binding to biological targets .

Q. What synthetic strategies are optimal for preparing this compound in high purity?

  • Answer : Multi-step synthesis involves:

  • Step 1 : Formation of the benzoxazepine core via cyclization of substituted aminophenol derivatives using reagents like ethyl chloroformate.
  • Step 2 : Amide coupling with 2-methoxybenzoic acid via carbodiimide-mediated activation (e.g., EDCl/HOBt).
  • Critical parameters : Temperature control (< 0°C during amide coupling to minimize racemization) and solvent choice (anhydrous DMF or THF). HPLC purification (C18 column, acetonitrile/water gradient) ensures >95% purity .

Intermediate Research Questions

Q. How can researchers resolve contradictions in reported biological activities of similar benzoxazepine derivatives?

  • Answer : Discrepancies arise from substituent effects (e.g., methoxy vs. trifluoromethyl groups) and assay conditions. For example:

  • Case 1 : A derivative with a 3,4-difluorobenzamide group (C20H20F2N2O3) showed 10× higher kinase inhibition than the methoxy analog due to enhanced hydrophobic interactions.
  • Case 2 : Inconsistent IC50 values in cytotoxicity assays may stem from variations in cell line viability protocols (e.g., MTT vs. ATP-based assays). Standardized protocols and SAR studies using isogenic cell lines are recommended .

Q. Which analytical techniques are most effective for characterizing this compound and its metabolites?

  • Answer :

  • Structural confirmation : High-resolution NMR (1H/13C, COSY, HSQC) to resolve overlapping signals from the benzoxazepine core and benzamide.
  • Purity analysis : UPLC-MS with electrospray ionization (ESI+) to detect trace impurities (e.g., residual dimethylamine from synthesis).
  • Metabolite profiling : Liver microsome assays coupled with LC-QTOF-MS to identify oxidative metabolites (e.g., hydroxylation at C5 of the oxazepine ring) .

Advanced Research Questions

Q. How can enantiomeric separation be achieved for chiral analogs of this compound?

  • Answer : The 3,3-dimethyl group introduces a chiral center. Strategies include:

  • Chiral chromatography : Use of Chiralpak IG-3 columns with n-hexane/isopropanol (90:10) mobile phase (α = 1.2 for R/S enantiomers).
  • Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries during benzoxazepine ring formation to enforce enantioselectivity (>90% ee) .

Q. What computational methods predict binding affinities of this compound to protein targets like carbonic anhydrase?

  • Answer :

  • Docking studies : AutoDock Vina or Schrödinger Glide to model interactions with CA IX (PDB: 3IAI). The methoxybenzamide group forms hydrogen bonds with Thr200, while the oxazepine core occupies a hydrophobic pocket.
  • MD simulations : GROMACS simulations (50 ns) reveal stable binding with RMSD < 2 Å. Validate predictions with SPR (surface plasmon resonance) binding assays .

Key Research Challenges

  • Solubility limitations : The compound’s LogP (~2.8) necessitates formulation with cyclodextrins or lipid nanoparticles for in vivo studies .
  • Target selectivity : Off-target effects on GPCRs (e.g., 5-HT2A) require functional assays (e.g., calcium flux) to validate specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.